N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-27-21-13-6-5-12-19(21)20-15-29-23(24-20)25-22(26)16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBXGDDEKHWGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide moiety. One common synthetic route includes the reaction of 2-aminothiazole with 2-methoxybenzaldehyde to form the intermediate Schiff base, which is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 3-phenoxybenzoyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Materials Science: Thiazole derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Anti-Inflammatory Thiazole-Benzamides
Fatima et al. () synthesized N-(4-phenyl-1,3-thiazol-2-yl) benzamides (e.g., 5c : 4-chlorobenzamide and 5n : 3-trifluoromethylbenzamide derivatives) and evaluated their anti-inflammatory activity. These compounds share the 1,3-thiazole scaffold but differ in substituents:
- Target compound: 2-methoxyphenyl at C4 of thiazole, 3-phenoxybenzamide at C2.
- Compound 5c : Phenyl at C4 of thiazole, 4-chlorobenzamide at C2.
- Compound 5n : 3-Chlorophenyl at C4, 3-trifluoromethylbenzamide at C2.
Key findings :
Thiazole Derivatives as COX/LOX Inhibitors
Elachkar et al. () reported 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) as dual COX-1/COX-2 and selective COX-2 inhibitors, respectively.
- Structural divergence: Target compound: Lacks the hydroxy group critical for 6a’s COX inhibition. 6b features an aminothiazole linked to a methoxyphenol, contrasting with the benzamide in the target. Implications: The absence of phenolic -OH in the target compound may limit COX inhibition but could enhance metabolic stability.
Functional Analogues in Target Modulation
EHD4 Inhibitors
The target compound (MS8 ) was identified alongside MS1 and MS10 () as EHD4 inhibitors:
| Compound | Structure Highlights | Activity (EHD4 Inhibition) |
|---|---|---|
| MS8 (Target) | 4-(2-Methoxyphenyl)thiazole, 3-phenoxybenzamide | Potent ATPase inhibition |
| MS1 | Benzothiazolyl-hexanamide | Moderate activity |
| MS10 | Morpholino-trifluoromethylbenzodioxol | Moderate activity |
Key insight : The thiazole-benzamide scaffold in MS8 likely provides optimal steric and electronic complementarity to EHD4’s ATP-binding pocket compared to the bulkier MS1 /MS10 .
Plant Growth Modulators
highlights N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (129.23% growth modulation) as a structurally similar analog:
- Target compound: 2-Methoxyphenyl (C4), 3-phenoxybenzamide (C2).
- Analog: 4-Methylphenyl (C4), 2-phenoxybenzamide (C2). Comparison: The positional isomerism (2- vs. 3-phenoxy) and substituent electronic profiles (methyl vs. methoxy) may alter interactions with plant hormone receptors, explaining differential bioactivity .
Pharmacokinetic and Physicochemical Comparisons
Solubility and Bioavailability
- Compound 5c (): The 4-chloro substituent increases polarity slightly, possibly favoring solubility over the target compound.
Biological Activity
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.41 g/mol. The structure features a thiazole ring, which is known for its biological activity, and a phenoxybenzamide moiety that may enhance its pharmacological effects.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit antimicrobial properties. The thiazole ring can disrupt bacterial cell wall synthesis, while the phenoxy group may enhance membrane permeability .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.
- Anticancer Potential : Research indicates that thiazole compounds can induce apoptosis in cancer cells. This may be due to their ability to inhibit specific signaling pathways involved in cell proliferation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion | Inhibition zones against E. coli and S. aureus |
| Study 2 | Anti-inflammatory | ELISA | Reduced levels of TNF-alpha and IL-6 |
| Study 3 | Anticancer | MTT assay | IC50 values < 10 µM in breast cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Properties : In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in paw edema and inflammatory markers. This suggests that the compound could be developed further for therapeutic use in inflammatory conditions.
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. These findings support its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
